(R)-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid
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Overview
Description
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group, a pyridin-2-ylmethyl group, and a butanoic acid backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxy group:
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the intermediate compound with pyridin-2-ylmethyl halide under basic conditions.
Formation of the butanoic acid backbone: This step involves the oxidation of the intermediate compound to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various derivatives of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid, such as alcohols, ketones, and substituted derivatives .
Scientific Research Applications
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid: This compound has a similar structure but with an ethyl group instead of a pyridin-2-ylmethyl group.
tert-Butyloxycarbonyl (Boc) protecting group: This group is commonly used in organic synthesis for protecting amines.
Uniqueness
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)9-10(13(17)18)8-11-6-4-5-7-15-11/h4-7,10H,8-9H2,1-3H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
LEGYQKYQCGQPET-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
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